molecular formula C4H4ClNO B189073 3-Cyanopropanoyl chloride CAS No. 17790-82-8

3-Cyanopropanoyl chloride

Cat. No. B189073
CAS RN: 17790-82-8
M. Wt: 117.53 g/mol
InChI Key: RFKNPEMBDLIVCU-UHFFFAOYSA-N
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Patent
US04895872

Procedure details

The magnesium complex of t-butyl acetoacetate (135 gm; 635 mmole) is suspended in 250 ml of anhydrous ether in a three-neck one liter round bottom flask and beta-cyano propionyl chloride (78.05 gm: 664 mmole) added dropwise over fifteen minutes while the mixture is stirred from overhead. The dropping funnel is removed and the mixture refluxed for thirty minutes. The mixture is cooled and 250 ml of 2N aqueous sulfuric acid is slowly added. The mixture is transferred to a one liter separatory funnel and the layers separated. The aqueous layer is extracted with ether (2×150 ml) and the combined ether extracts washed with water (4×100 ml). The ether is evaporated and to the residual red oil is added 800 mg of toluene sulfonic acid monohydrate. The mixture is heated in an oil bath (with reflux condenser) to 175 degrees until evolution of gas has ceased. The mixture is cooled and taken up in 500 ml of ether. The ether is extracted with ice-cold 2M aqueous sodium hydroxide (175, 90, 50, and 35 ml). The extracts were run from the separatory funnel directly into 250 ml of ice-cold 1.8M aqueous sulfuric acid. The acidic suspension is extracted with methylene chloride (3×150 ml) and the combined organic extracts washed with 5% aqueous sodium bicarbonate (2×100 ml) and brine (100 ml). The residue after evaporation of the methylene chloride may be purified by silica gel flash column chromatography using ethyl acetate:hexane 1:4 as eluant.
Quantity
135 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
78.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(C)(C)C)(=O)[CH2:2][C:3]([CH3:5])=[O:4].[C:12]([CH2:14][CH2:15][C:16](Cl)=[O:17])#[N:13]>CCOCC>[O:17]=[C:16]([CH2:2][C:3](=[O:4])[CH3:5])[CH2:15][CH2:14][C:12]#[N:13]

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
78.05 g
Type
reactant
Smiles
C(#N)CCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred from overhead
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dropping funnel is removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
250 ml of 2N aqueous sulfuric acid is slowly added
CUSTOM
Type
CUSTOM
Details
The mixture is transferred to a one liter separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ether (2×150 ml)
WASH
Type
WASH
Details
the combined ether extracts washed with water (4×100 ml)
CUSTOM
Type
CUSTOM
Details
The ether is evaporated and to the residual red oil
ADDITION
Type
ADDITION
Details
is added 800 mg of toluene sulfonic acid monohydrate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
(with reflux condenser) to 175 degrees until evolution of gas
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The ether is extracted with ice-cold 2M aqueous sodium hydroxide (175, 90, 50, and 35 ml)
EXTRACTION
Type
EXTRACTION
Details
The acidic suspension is extracted with methylene chloride (3×150 ml)
WASH
Type
WASH
Details
the combined organic extracts washed with 5% aqueous sodium bicarbonate (2×100 ml) and brine (100 ml)
CUSTOM
Type
CUSTOM
Details
The residue after evaporation of the methylene chloride
CUSTOM
Type
CUSTOM
Details
may be purified by silica gel flash column chromatography

Outcomes

Product
Name
Type
Smiles
O=C(CCC#N)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.